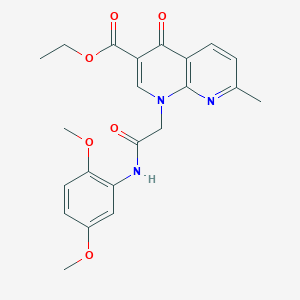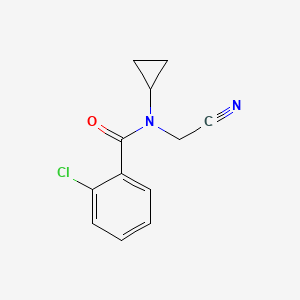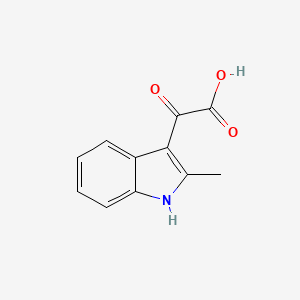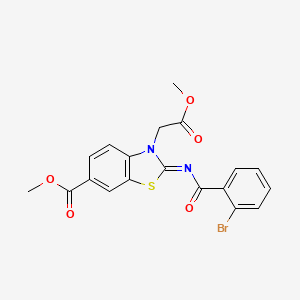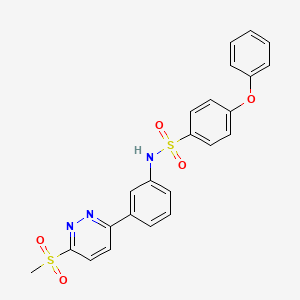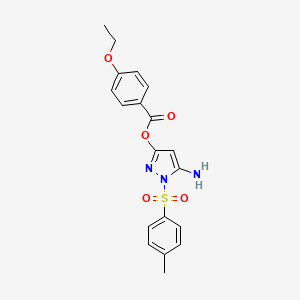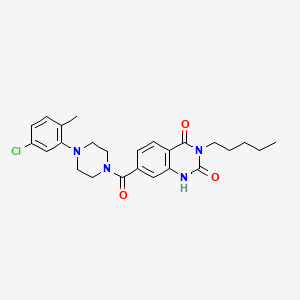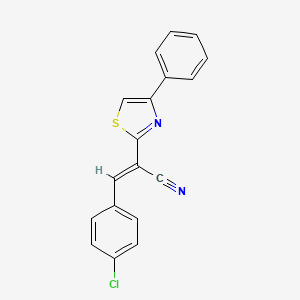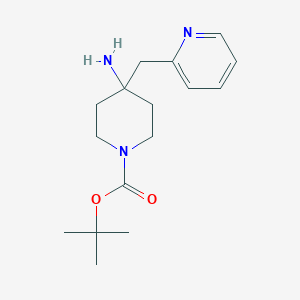![molecular formula C18H20N2O B2442315 4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine CAS No. 2411255-14-4](/img/structure/B2442315.png)
4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . Attached to the pyridine ring is a phenyl group (a ring of 6 carbon atoms) with a methoxy group (CH3O-) and a cyclobutylaziridine group (a three-membered ring containing nitrogen and a cyclobutyl group) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and phenyl rings, the methoxy group, and the cyclobutylaziridine group. The presence of nitrogen in the aziridine ring would likely impart basicity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyridine ring, for example, is known to participate in various chemical reactions, particularly those involving electrophilic substitution . The aziridine ring is highly strained and therefore reactive, often participating in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents . The aromatic rings could contribute to its stability and possibly its color .Future Directions
properties
IUPAC Name |
4-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-16(3-1)20-12-17(20)13-21-18-6-4-14(5-7-18)15-8-10-19-11-9-15/h4-11,16-17H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALICJBWAYRHBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2442232.png)
